Thieno[2,3-g][1,3]benzothiazole
Description
Thieno[2,3-g][1,3]benzothiazole is a fused heterocyclic compound comprising a benzene ring fused to a thiophene moiety and a thiazole ring. This structure confers unique electronic and steric properties, making it a promising scaffold in medicinal chemistry and materials science.
Properties
CAS No. |
13394-20-2 |
|---|---|
Molecular Formula |
C9H5NS2 |
Molecular Weight |
191.266 |
IUPAC Name |
thieno[2,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NS2/c1-2-8-6(3-4-11-8)9-7(1)10-5-12-9/h1-5H |
InChI Key |
ZVHYUWAOAKDBHV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CS2)C3=C1N=CS3 |
Synonyms |
Thieno[2,3-g]benzothiazole (8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrrolo[2,1-b][1,3]benzothiazole
- Structure : Features a pyrrole ring fused to a benzothiazole system.
- Synthesis : Typically synthesized via cyclization reactions using α-halo carbonyl compounds. Reaction conditions (e.g., temperature >220°C) significantly influence yields and product distribution .
- Key Differences: The replacement of a thiophene ring with pyrrole alters electronic properties, reducing sulfur-mediated reactivity compared to thieno[2,3-g][1,3]benzothiazole.
Thieno[2,3-b]pyridines
- Structure : Contains a pyridine ring fused to a thiophene.
- Synthesis : Relies on α-halo carbonyl compounds for intramolecular cyclization. Bulky substituents at the aryl position hinder ring closure .
- Key Differences : The pyridine ring introduces basicity and hydrogen-bonding capabilities absent in benzothiazole derivatives.
Benzo[1,2,3]dithiazole
- Structure : Replaces the 2-position carbon in benzothiazole with sulfur.
- Synthesis : Requires high-temperature reactions (235 ± 5°C) for optimal yields of 1,3-benzodithiole-2-thione .
- Key Differences : The additional sulfur atom enhances electron-withdrawing effects and redox activity .
Pharmacological Activity
Antitumor Activity
Comparative studies highlight substituent-dependent cytotoxicity:
Note: Direct data on this compound is sparse. Analogues like pyrrolo[2,1-b][1,3]benzothiazole suggest that electron-withdrawing substituents (e.g., halogens) enhance cytotoxicity .
Antioxidant Activity
Pyrrolo[2,1-b][1,3]benzothiazole derivatives exhibit potent lipid peroxidation inhibition:
| Compound | Inhibition (%) | Reference |
|---|---|---|
| 9d | 90.4 | |
| 7d | 92.8 | |
| Trolox (Control) | 89.5 |
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